molecular formula C9H13NS B1429566 {4-[(Methylsulfanyl)methyl]phenyl}methanamine CAS No. 854304-48-6

{4-[(Methylsulfanyl)methyl]phenyl}methanamine

Cat. No. B1429566
M. Wt: 167.27 g/mol
InChI Key: CVMFLJRLXDDACA-UHFFFAOYSA-N
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Description

“{4-[(Methylsulfanyl)methyl]phenyl}methanamine” is a chemical compound with the CAS Number: 854304-48-6 . It has a molecular weight of 167.27 .


Molecular Structure Analysis

The IUPAC name for this compound is “{4-[(methylsulfanyl)methyl]phenyl}methanamine” and its InChI Code is 1S/C9H13NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Photocytotoxic Properties in Iron(III) Complexes

Iron(III) complexes that incorporate phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives show significant photocytotoxic properties. These complexes have been studied for their ability to induce apoptosis in various cell lines by generating reactive oxygen species when exposed to red light. The iron complexes can interact with cellular DNA and are absorbed by the nucleus of specific cells, making them potential candidates for targeted photodynamic therapy (Basu et al., 2014).

Catalytic Applications of Palladacycles

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and activated through C–H bond activation to form NCN′ pincer palladacycles. These complexes show promising catalytic applications, displaying good activity and selectivity in certain reactions (Roffe et al., 2016).

Synthesis and Application in Organic Chemistry

The synthesis and characterization of compounds related to phenylmethanamine derivatives have been explored for various applications in organic chemistry, such as in the synthesis of N,N-dibenzyl derivatives and their structural elucidation (Younas et al., 2014).

Anticancer Activity of Schiff Base Complexes

New palladium and platinum complexes based on Schiff base ligands that include phenylmethanamine derivatives have been synthesized and characterized. These complexes exhibit significant anticancer activity against various human cancerous cell lines, making them potential candidates for cancer treatment (Mbugua et al., 2020).

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . There are several precautionary statements associated with this compound, including P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name

[4-(methylsulfanylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMFLJRLXDDACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(Methylsulfanyl)methyl]phenyl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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